4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione
CAS No.:
Cat. No.: VC18076399
Molecular Formula: C8H2Cl2N4O2
Molecular Weight: 257.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H2Cl2N4O2 |
|---|---|
| Molecular Weight | 257.03 g/mol |
| IUPAC Name | 4,10-dichloro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione |
| Standard InChI | InChI=1S/C8H2Cl2N4O2/c9-3-1-11-13-5(3)7(15)14-6(8(13)16)4(10)2-12-14/h1-2H |
| Standard InChI Key | AAYISYRIGWKDTK-UHFFFAOYSA-N |
| Canonical SMILES | C1=NN2C(=C1Cl)C(=O)N3C(=C(C=N3)Cl)C2=O |
Introduction
4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione is a complex organic compound characterized by its unique bicyclic structure and multiple nitrogen atoms. It belongs to a class of heterocyclic compounds known as tetraazatricyclo compounds, which exhibit interesting chemical properties due to the presence of both chlorine and dione functional groups.
Synthesis Methods
The synthesis of 4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione typically involves multi-step organic reactions, including cyclization processes and halogenation reactions. These methods require careful control of reaction conditions such as temperature and solvent choice to achieve desired yields and purity.
Potential Applications
This compound has potential applications in various scientific fields, particularly in medicinal chemistry due to its unique structure and reactivity. Research into its biological activity indicates potential therapeutic applications, although further studies are necessary to fully elucidate its specific biological mechanisms and therapeutic potentials.
Chemical Reactivity
The reactivity of 4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione can be attributed to its functional groups, including the chlorine substituents and the dione groups. These functional groups enable the compound to participate in various chemical reactions, making it a subject of interest for synthesizing derivatives with enhanced biological activity or altered physical properties.
Comparison with Similar Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 4-Aminoquinoline | Tetracyclic | Antimalarial properties; nitrogen-rich |
| 1-Hydroxyisoquinoline | Bicyclic | Antimicrobial activity; hydroxyl group |
| Phenothiazine | Tricyclic | Antipsychotic effects; sulfur atom |
| 4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione | Tetracyclic Heterocycle | Chlorine substituents; dione groups |
These compounds exhibit unique properties due to their distinct functional groups and structural arrangements but share common themes in biological activity and chemical reactivity.
Suppliers and Availability
The compound is available from suppliers such as Nanjing Shizhou Biology Technology Co., Ltd. in China . Other suppliers may also offer this compound, depending on the region and specific requirements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume